molecular formula C10H13NO3 B1680913 3-Hydroxy-2-phenylpropyl carbamate CAS No. 25451-53-0

3-Hydroxy-2-phenylpropyl carbamate

Cat. No. B1680913
CAS RN: 25451-53-0
M. Wt: 195.21 g/mol
InChI Key: JQVQIZWJBLGVRW-UHFFFAOYSA-N
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Description

3-Hydroxy-2-phenylpropyl carbamate is a chemical compound with the molecular formula C10H13NO3 . It is an impurity in the synthesis of Felbamate, an antiepileptic .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-2-phenylpropyl carbamate consists of a carbamate group attached to a 3-hydroxy-2-phenylpropyl moiety . The compound has a molecular weight of 195.21 g/mol . The IUPAC name for this compound is (3-hydroxy-2-phenylpropyl) carbamate .


Physical And Chemical Properties Analysis

3-Hydroxy-2-phenylpropyl carbamate has a molecular weight of 195.21 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 415.1±38.0 °C at 760 mmHg, and a flash point of 204.8±26.8 °C .

Scientific Research Applications

Metabolic Studies and Drug Metabolism

Research has utilized 3-Hydroxy-2-phenylpropyl carbamate to understand its metabolism, identifying metabolites such as 3-phenylpropanol, 3-hydroxy-3-phenylpropanol, benzoic acid, and hippuric acid as key metabolic products in rats and humans. The use of stable isotope labeling has been instrumental in these investigations, providing insights into the metabolic pathways and the excretion of metabolites in urine and feces (Horie & Baba, 1979).

Environmental and Agricultural Applications

3-Hydroxy-2-phenylpropyl carbamate derivatives have been examined for their potential in environmental and agricultural contexts. One study explored the use of phenylcarbamate derivatives for the gas chromatography-mass spectrometry (GC-MS) characterization of 3-hydroxyalkanoic acids in the lipopolysaccharides of Rhizobium, highlighting the utility of these derivatives in analytical chemistry for biological and environmental analysis (Hollingsworth & Dazzo, 1988).

Biodegradation and Soil Bacterium Studies

Studies have also focused on the biodegradation of phenylcarbamate herbicides, revealing that enzymes from certain soil bacteria can hydrolyze these compounds, demonstrating the potential for natural degradation pathways in environmental management. This research underscores the ecological relevance of understanding how substances like 3-Hydroxy-2-phenylpropyl carbamate and its derivatives interact with microbial enzymes in soil environments (Kearney & Kaufman, 1965).

Development of Analytical Methods

The development of analytical methods leveraging 3-Hydroxy-2-phenylpropyl carbamate derivatives for the detection and quantification of various substances is another significant area of research. For instance, the creation of novel assays for the detection of phenyl carbamates in grain samples has been reported, showcasing the application of such derivatives in food safety and quality control. This demonstrates the versatility of 3-Hydroxy-2-phenylpropyl carbamate derivatives in the development of analytical tools for diverse applications (Della Pelle et al., 2018).

Future Directions

While specific future directions for 3-Hydroxy-2-phenylpropyl carbamate are not mentioned in the search results, carbamates in general are receiving attention due to their application in drug design and discovery . For instance, hydroxy carbamates have been synthesized from the reaction of CO2, epoxides, and amines catalyzed by a Au/Fe2O3 catalyst .

properties

IUPAC Name

(3-hydroxy-2-phenylpropyl) carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c11-10(13)14-7-9(6-12)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVQIZWJBLGVRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)COC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00948337
Record name 3-Hydroxy-2-phenylpropyl hydrogen carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00948337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2-phenylpropyl carbamate

CAS RN

25451-53-0
Record name 2-Phenyl-1,3-propanediol monocarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25451-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SCH 54388
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025451530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-2-phenylpropyl hydrogen carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00948337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXY-2-PHENYLPROPYL CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I38CB53794
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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